molecular formula C35H46N2O6 B2470107 Vitamin D2-3,5-dinitrobenzoate CAS No. 859928-95-3

Vitamin D2-3,5-dinitrobenzoate

Cat. No.: B2470107
CAS No.: 859928-95-3
M. Wt: 590.761
InChI Key: LECFLFJCNVVCCI-JPKFJIBESA-N
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Description

Vitamin D2-3,5-dinitrobenzoate is a derivative of ergocalciferol, commonly known as vitamin D2. This compound is synthesized by the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. It is primarily used in scientific research to study the properties and functions of vitamin D2 and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2-3,5-dinitrobenzoate involves the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. The process typically includes the following steps:

    Starting Materials: Ergocalciferol and 3,5-dinitrobenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Vitamin D2-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vitamin D2-3,5-dinitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of vitamin D2 derivatives.

    Biology: Employed in studies investigating the biological activity and metabolism of vitamin D2.

    Medicine: Utilized in research on the therapeutic potential of vitamin D2 derivatives in treating diseases such as osteoporosis and vitamin D deficiency.

    Industry: Applied in the development of vitamin D2 supplements and fortified foods

Mechanism of Action

The mechanism of action of vitamin D2-3,5-dinitrobenzoate involves its conversion to active metabolites that interact with the vitamin D receptor (VDR). The binding of these metabolites to VDR leads to the regulation of gene expression involved in calcium and phosphate homeostasis, bone mineralization, and immune function. The molecular targets include genes encoding proteins such as calcium-binding proteins, osteocalcin, and enzymes involved in vitamin D metabolism .

Comparison with Similar Compounds

    Vitamin D2 (Ergocalciferol): The parent compound of vitamin D2-3,5-dinitrobenzoate.

    Vitamin D3 (Cholecalciferol): Another form of vitamin D with similar biological functions but different sources and synthesis pathways.

    Vitamin D2-3,5-diaminobenzoate: A reduced derivative of this compound

Comparison: this compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological properties. Compared to vitamin D2 and vitamin D3, it is more reactive in certain chemical reactions, making it a valuable tool in research. Additionally, its derivatives, such as vitamin D2-3,5-diaminobenzoate, offer further opportunities for studying the structure-activity relationships of vitamin D compounds .

Biological Activity

Vitamin D2-3,5-dinitrobenzoate is a derivative of vitamin D2 (ergocalciferol) that has garnered interest in the field of biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various physiological systems, and comparative analysis with other vitamin D forms.

Overview of Vitamin D2 and Its Derivatives

Vitamin D2 is one of the two major forms of vitamin D, the other being vitamin D3 (cholecalciferol). Both forms are important for maintaining calcium homeostasis and bone health. However, they exhibit different potencies and biological activities. Vitamin D2 is generally considered less effective than vitamin D3 in raising serum 25-hydroxyvitamin D levels, which is crucial for assessing vitamin D status in the body .

This compound is characterized by the addition of a 3,5-dinitrobenzoate moiety to the vitamin D2 structure. This modification may enhance its solubility and bioavailability compared to standard vitamin D2.

Binding and Metabolism

The biological activity of vitamin D compounds is largely mediated through their interaction with the vitamin D receptor (VDR). This compound binds to VDR and influences gene expression related to calcium metabolism and immune function . The compound undergoes metabolic conversion in the liver and kidneys to form active metabolites, similar to vitamin D2 and D3 .

Immune Modulation

Recent studies indicate that vitamin D analogs can modulate immune responses. For instance, vitamin D2 has been shown to influence gene expression associated with innate and adaptive immunity. Specifically, it may down-regulate pro-inflammatory cytokines while promoting anti-inflammatory pathways . This suggests that this compound may possess immunomodulatory properties.

Efficacy Compared to Vitamin D3

Research indicates that while both vitamins have overlapping effects, they also exhibit distinct biological activities. For example, studies demonstrate that vitamin D3 is more effective than vitamin D2 in increasing serum 25-hydroxyvitamin D levels . Furthermore, the gene expression profiles differ significantly between supplementation with vitamin D2 versus vitamin D3, indicating that each form may have unique physiological roles .

Case Studies

  • Clinical Trials : A double-blind study compared the effects of vitamin D2 and vitamin D3 on serum levels of 25-hydroxyvitamin D in healthy volunteers. Results showed that participants receiving vitamin D3 experienced a significant increase in serum levels compared to those receiving vitamin D2 .
  • Immunological Studies : A study examining the effects of both vitamins on immune function found that supplementation with vitamin D3 resulted in a down-regulation of genes involved in inflammatory responses more effectively than vitamin D2 .

Data Tables

Vitamin Form Serum Increase (ng/ml) Gene Expression Changes
Vitamin D23.2Minimal changes
Vitamin D36.1Significant down-regulation of pro-inflammatory genes

Properties

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46N2O6/c1-22(2)23(3)9-10-25(5)32-15-16-33-26(8-7-17-35(32,33)6)12-13-27-20-31(14-11-24(27)4)43-34(38)28-18-29(36(39)40)21-30(19-28)37(41)42/h9-10,12-13,18-19,21-23,25,31-33H,4,7-8,11,14-17,20H2,1-3,5-6H3/b10-9+,26-12+,27-13-/t23-,25+,31-,32+,33-,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECFLFJCNVVCCI-JPKFJIBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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